molecular formula C17H19NO4S B6379225 5-(4-t-Butylsulfamoylphenyl)-2-formylphenol CAS No. 1261926-15-1

5-(4-t-Butylsulfamoylphenyl)-2-formylphenol

Cat. No.: B6379225
CAS No.: 1261926-15-1
M. Wt: 333.4 g/mol
InChI Key: XSEGGVNACMXFML-UHFFFAOYSA-N
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Description

5-(4-t-Butylsulfamoylphenyl)-2-formylphenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a formylphenol moiety

Properties

IUPAC Name

N-tert-butyl-4-(4-formyl-3-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-19)16(20)10-13/h4-11,18,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEGGVNACMXFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common approach is the sulfonation of 4-tert-butylphenol followed by formylation. The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 5-(4-t-Butylsulfamoylphenyl)-2-formylphenol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-t-Butylsulfamoylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(4-t-Butylsulfamoylphenyl)-2-carboxyphenol.

    Reduction: 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The tert-butylsulfamoyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Lacks the formyl group but shares the tert-butylphenyl structure.

    2-Formylphenol: Contains the formylphenol moiety but lacks the tert-butylsulfamoyl group.

    4-tert-Butylsulfonamide: Contains the tert-butylsulfamoyl group but lacks the formylphenol structure.

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